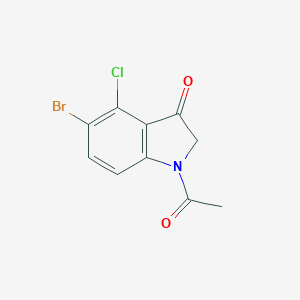
1-Acetyl-5-bromo-4-chloroindolin-3-one
説明
The compound 1-Acetyl-5-bromo-4-chloroindolin-3-one is not directly mentioned in the provided papers. However, the synthesis of related bromo- and chloro- containing compounds is discussed, which can provide insights into the potential characteristics and reactivity of 1-Acetyl-5-bromo-4-chloroindolin-3-one. For instance, the synthesis of 1-bromo-2,3,6-tri-O-acetyl-4-chloro-4-deoxy-α-D-galactopyranose involves a series of reactions including dehydration, hydrolysis, acetylation, and bromination, which suggests that similar methods could potentially be applied to the synthesis of 1-Acetyl-5-bromo-4-chloroindolin-3-one .
Synthesis Analysis
The synthesis of bromo- and chloro- containing compounds typically involves the introduction of these halogens into the molecular framework. The paper on the synthesis of a bromo- and chloro- containing sugar derivative describes a multi-step process that includes dehydration, hydrolysis, acetylation, and bromination reactions . This indicates that the synthesis of 1-Acetyl-5-bromo-4-chloroindolin-3-one might also require a multi-step approach, possibly involving similar reactions to introduce the acetyl, bromo, and chloro groups into the indolinone backbone.
Molecular Structure Analysis
While the molecular structure of 1-Acetyl-5-bromo-4-chloroindolin-3-one is not analyzed in the provided papers, the presence of bromo and chloro substituents typically influences the electronic properties of a molecule. These substituents are known to be electron-withdrawing through the inductive effect, which could affect the reactivity of the compound. The synthesis of 3-(Bromoacetyl)chloramphenicol as an inhibitor for chloramphenicol acetyltransferase demonstrates the reactivity of bromoacetyl groups in forming covalent bonds with nucleophilic sites in enzymes .
Chemical Reactions Analysis
The papers do not provide specific reactions for 1-Acetyl-5-bromo-4-chloroindolin-3-one, but they do offer insights into the reactivity of bromo- and chloro- acetyl compounds. For example, 3-(Bromoacetyl)chloramphenicol shows potent covalent inhibition of chloramphenicol acetyltransferase, indicating that the bromoacetyl moiety can react with nucleophilic amino acid residues in proteins . This suggests that 1-Acetyl-5-bromo-4-chloroindolin-3-one may also participate in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-5-bromo-4-chloroindolin-3-one are not directly discussed in the provided papers. However, the presence of acetyl, bromo, and chloro groups is likely to influence properties such as solubility, melting point, and reactivity. The acetyl group may increase the compound's solubility in organic solvents, while the bromo and chloro substituents could contribute to a higher molecular weight and possibly affect the boiling and melting points. The synthesis of related compounds with similar substituents suggests that these groups can be introduced through specific reactions, which may also be applicable to the synthesis of 1-Acetyl-5-bromo-4-chloroindolin-3-one, potentially affecting its physical and chemical properties .
科学的研究の応用
Synthesis and Chemical Properties
- A study by Tang Yan-bo (2003) highlights the synthesis of a chromogenic substrate similar to 1-Acetyl-5-bromo-4-chloroindolin-3-one, emphasizing its potential for convenient and cost-effective large-scale preparation (Tang Yan-bo, 2003).
Biochemical Applications
- Research by Gandy, Byrne, and Stubbs (2015) describes a simple and efficient synthesis method for N-acetyl-5-bromo-4-chloroindoxyl, an analogue of 1-Acetyl-5-bromo-4-chloroindolin-3-one, highlighting its use in probing biological activities (Gandy, Byrne, & Stubbs, 2015).
Bromodomain Ligand Development
- Hewings et al. (2011) explored the use of a moiety related to 1-Acetyl-5-bromo-4-chloroindolin-3-one in developing bromodomain ligands, revealing insights into subtype-selective inhibitors for histone-bromodomain interaction (Hewings et al., 2011).
Plant Growth Research
- Reinecke's (2004) study on 4-Chloroindole-3-acetic acid, a compound related to 1-Acetyl-5-bromo-4-chloroindolin-3-one, delves into its role as a potent auxin in plant growth, particularly in the Vicieae tribe of the Fabaceae family (Reinecke, 2004).
Enzyme Kinetics and Hydrolysis Studies
- Horwitz, Eastwaran, and Kowalczyk (1969) conducted a kinetic study on the hydrolysis of a derivative of 1-Acetyl-5-bromo-4-chloroindolin-3-one by almond emulsin, providing valuable insights into enzyme kinetics and substrate specificity (Horwitz, Eastwaran, & Kowalczyk, 1969).
特性
IUPAC Name |
1-acetyl-5-bromo-4-chloro-2H-indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRKWYSLKIICNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C2=C1C=CC(=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555345 | |
| Record name | 1-Acetyl-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-bromo-4-chloroindolin-3-one | |
CAS RN |
116270-39-4 | |
| Record name | 1-Acetyl-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116270-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



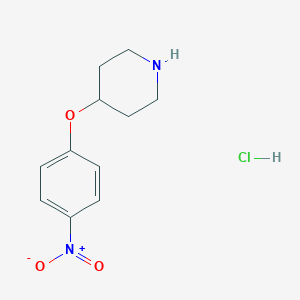
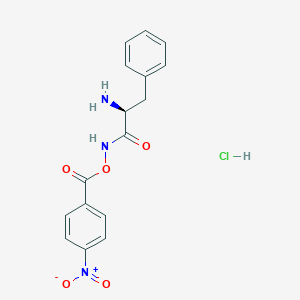
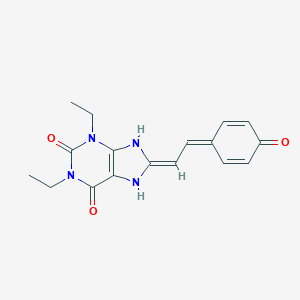
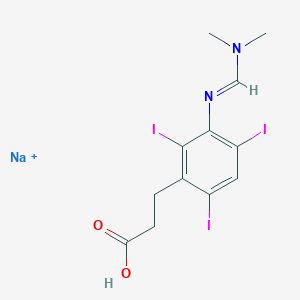
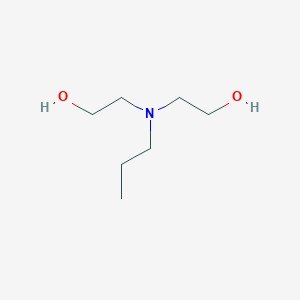
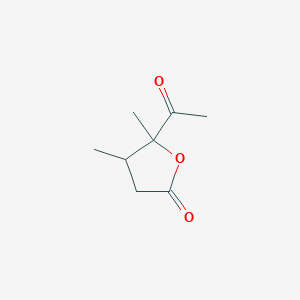
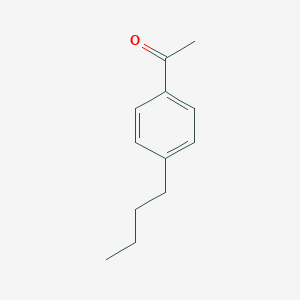
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
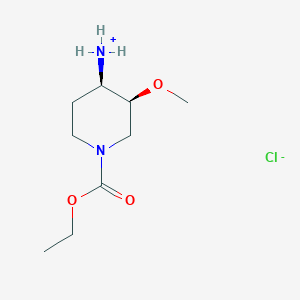
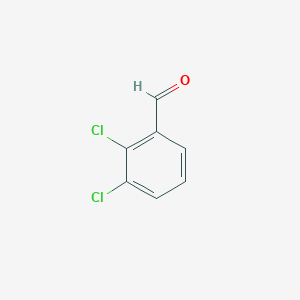
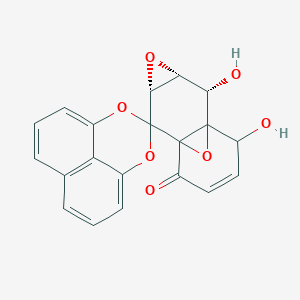
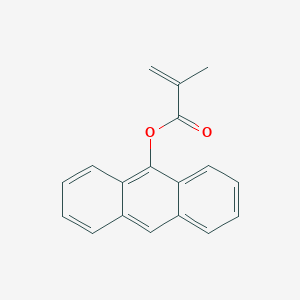
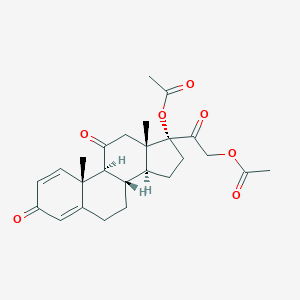
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)